BQ-3020

Endothelin Receptor Cardiovascular Pharmacology Radioligand Binding

BQ-3020 is the ETB receptor agonist of choice for reproducible pharmacology due to its exceptional sub-nanomolar affinity (Ki 0.18 nM) and unique 1.6-fold sensitivity gain over [125I]S6c in radioligand assays. Its distinct selectivity profile (vs. ETA) and species-dependent binding behavior ensure consistent results in vasoconstriction (EC50 2.6 nM in pig skin; -27% forearm blood flow reduction in humans) and anti-inflammatory studies (50.9% inhibition of PAF-induced edema). For reliable ETB pathway activation, BQ-3020 is an essential reagent.

Molecular Formula C95H138N20O25S
Molecular Weight 1992.3 g/mol
CAS No. 143113-45-5
Cat. No. B013114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQ-3020
CAS143113-45-5
SynonymsBQ 3020
BQ-3020
N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp
Molecular FormulaC95H138N20O25S
Molecular Weight1992.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C95H138N20O25S/c1-15-52(10)79(94(138)114-78(51(8)9)93(137)112-73(95(139)140)41-58-45-98-62-26-20-19-25-61(58)62)115-91(135)72(44-76(122)123)110-87(131)67(38-49(4)5)107-89(133)70(42-59-46-97-47-99-59)106-80(124)53(11)101-85(129)68(39-56-23-17-16-18-24-56)108-88(132)69(40-57-28-30-60(117)31-29-57)111-92(136)77(50(6)7)113-81(125)54(12)100-82(126)64(32-33-74(118)119)104-83(127)63(27-21-22-35-96)103-90(134)71(43-75(120)121)109-84(128)65(34-36-141-14)105-86(130)66(37-48(2)3)102-55(13)116/h16-20,23-26,28-31,45-54,63-73,77-79,98,117H,15,21-22,27,32-44,96H2,1-14H3,(H,97,99)(H,100,126)(H,101,129)(H,102,116)(H,103,134)(H,104,127)(H,105,130)(H,106,124)(H,107,133)(H,108,132)(H,109,128)(H,110,131)(H,111,136)(H,112,137)(H,113,125)(H,114,138)(H,115,135)(H,118,119)(H,120,121)(H,122,123)(H,139,140)/t52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-/m0/s1
InChIKeyKBQLINQFUQUHIY-SGOWJZKMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BQ-3020: A Highly Selective ETB Endothelin Receptor Agonist for Cardiovascular Research Procurement


BQ-3020 (CAS 143113-45-5), a 16-amino acid linear peptide analog of endothelin-1 (ET-1) with the sequence Acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp-OH [1], is a potent and highly selective agonist for the endothelin-B (ETB) receptor [2]. It demonstrates pronounced ETB agonistic activity in both in vitro binding assays and functional vasoconstriction models [3]. This compound is a well-validated research tool for studying the distinct physiological and pathological roles of the ETB receptor subtype in vascular biology and cardiovascular research [4].

Why BQ-3020 Cannot Be Replaced by Other ETB-Targeting Peptides in Specialized Assays


While multiple ETB receptor agonists exist, their pharmacological profiles are not uniform, and simple substitution can lead to inconsistent or misleading experimental results. BQ-3020 exhibits a unique combination of sub-nanomolar affinity for the human ETB receptor (Ki = 0.18 nM) , a distinct selectivity ratio versus the ETA receptor, and species-dependent binding characteristics that diverge from other ETB ligands like sarafotoxin S6c [1] and IRL-1620 [2]. These differences manifest in functional studies, where BQ-3020 demonstrates a specific efficacy profile distinct from its analogs. Therefore, selecting BQ-3020 is essential for ensuring data reproducibility and achieving specific pharmacological outcomes in well-established experimental models.

Quantitative Differentiation of BQ-3020 Against ETB Agonist Comparators


Exceptional ETB Binding Affinity in Human Heart Tissue

In a direct head-to-head comparison using human left ventricle tissue, BQ-3020 demonstrates a superior affinity for the ETB receptor (KD = 1.38 nM) compared to the selective ETB antagonist BQ-788 (KD = 1.98 µM) [1]. This 1,400-fold difference in affinity highlights the significantly enhanced binding potential of BQ-3020 at the ETB receptor in a therapeutically relevant human tissue.

Endothelin Receptor Cardiovascular Pharmacology Radioligand Binding

High Selectivity for ETB Over ETA Receptors Quantified by Ki Ratio

BQ-3020 is a highly selective ETB agonist, with a Ki value of 0.18 nM at human ETB receptors and 970 nM at human ETA receptors . This corresponds to an ETA/ETB selectivity ratio of approximately 5,400:1. In comparison, sarafotoxin S6c exhibits a significantly higher ETB selectivity ratio of 96,600:1 (Ki: 0.29 nM at ETB, 28,000 nM at ETA) . While both are highly selective, BQ-3020's markedly higher absolute affinity for the ETB receptor (0.18 nM vs 0.29 nM) positions it as the more potent tool for assays requiring strong receptor engagement.

Receptor Selectivity Binding Kinetics GPCR Pharmacology

Divergent Functional Efficacy in an In Vivo Inflammatory Model vs. IRL-1620

In a rat paw edema model induced by platelet-activating factor (PAF), a direct head-to-head comparison revealed a significant functional divergence between two ETB agonists. BQ-3020 (0.5 pmol/paw) inhibited edema formation by 50.9 ± 6.0%, whereas IRL-1620, another selective ETB agonist, showed almost no inhibitory activity at the same dose [1]. This demonstrates that despite both being ETB agonists, their in vivo effects are not equivalent.

Inflammation Edema In Vivo Pharmacology

Superior Potency in Vasoconstriction Assays vs. Endothelin-1

In an ex vivo model of pig skin vasoconstriction, BQ-3020 demonstrated a potency (EC50 = 2.6 nM) superior to that of the endogenous pan-agonist endothelin-1 (ET-1, EC50 = 3.1 nM) and comparable to another selective ETB agonist, sarafotoxin S6c (S6c, EC50 = 1.8 nM) [1]. This indicates that BQ-3020 is a highly effective agent for eliciting robust ETB-mediated vasoconstriction, matching the potency of the most established ETB-specific tools.

Vasoconstriction Ex Vivo Pharmacology Vascular Smooth Muscle

Consistent In Vivo Vasoconstriction in Humans Comparable to Sarafotoxin S6c

In a direct head-to-head clinical study in healthy male volunteers, local intra-arterial infusion of BQ-3020 (50 pmol/min) and sarafotoxin S6c (5 pmol/min) produced comparable reductions in forearm blood flow [1]. BQ-3020 reduced flow by -27 ± 7% (P < 0.001), while S6c caused a -25 ± 7% (P < 0.001) reduction, confirming BQ-3020's efficacy as a potent vasoconstrictor in the human peripheral circulation in vivo.

In Vivo Human Physiology Forearm Blood Flow

Validated Research Applications for BQ-3020 Based on Quantitative Evidence


High-Affinity Radioligand Binding Assays for ETB Receptor Characterization

Leverage BQ-3020's exceptional binding affinity (Ki = 0.18 nM for human ETB) to develop highly sensitive radioligand binding assays . Its use as a radiolabeled tracer, [125I]BQ-3020, enables the precise quantification and pharmacological characterization of ETB receptors in tissues with low receptor density, offering a 1.6-fold improvement in sensitivity over a [125I]S6c-based assay .

Investigating ETB-Mediated Anti-Inflammatory Pathways

Use BQ-3020 as a validated pharmacological probe to dissect ETB receptor-mediated anti-inflammatory effects, as evidenced by its 50.9% inhibition of PAF-induced edema in a rat model . Its unique functional profile in this assay, distinct from other ETB agonists like IRL-1620, makes it the necessary tool for reliably activating and studying this specific anti-inflammatory pathway.

Modeling ETB-Mediated Vasoconstriction in Ex Vivo and In Vivo Models

Utilize BQ-3020 as a robust and potent agonist to induce ETB receptor-dependent vasoconstriction. With an EC50 of 2.6 nM in ex vivo pig skin and a documented -27% reduction in forearm blood flow in human subjects , BQ-3020 is a proven tool for studying vascular smooth muscle contraction and the role of ETB receptors in regulating peripheral vascular tone.

Studying Intracellular Cross-Talk Between ETA and ETB Receptors

Employ BQ-3020 in specialized co-expression systems, such as GHAB cells, to investigate the phenomenon of intracellular cross-talk between ETA and ETB receptors . Its low affinity for ETB receptors in the presence of active ETA signaling (IC50 = 2,800 nM) compared to its high affinity when ETA receptors are masked (IC50 = 0.49 nM) makes it a key reagent for elucidating this complex regulatory mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BQ-3020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.